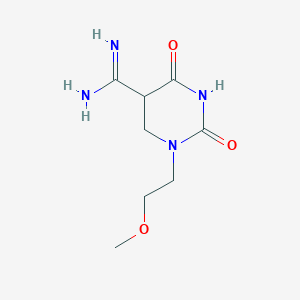

1-(2-methoxyethyl)-2,4-dioxo-1,3-diazinane-5-carboximidamide

Description

1-(2-Methoxyethyl)-2,4-dioxo-1,3-diazinane-5-carboximidamide is a heterocyclic compound featuring a six-membered diazinane ring with two ketone groups (2,4-dioxo) and a carboximidamide substituent at position 5.

Properties

IUPAC Name |

1-(2-methoxyethyl)-2,4-dioxo-1,3-diazinane-5-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O3/c1-15-3-2-12-4-5(6(9)10)7(13)11-8(12)14/h5H,2-4H2,1H3,(H3,9,10)(H,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGMYOSSHNIRNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CC(C(=O)NC1=O)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-2,4-dioxo-1,3-diazinane-5-carboximidamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyethylamine with a suitable diazinane precursor in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures (60-70°C) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-2,4-dioxo-1,3-diazinane-5-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted diazinane derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)-2,4-dioxo-1,3-diazinane-5-carboximidamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials and polymers with specific functional properties

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-2,4-dioxo-1,3-diazinane-5-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from the evidence, focusing on core scaffolds, substituents, and inferred properties.

Table 1: Structural and Functional Comparisons

Key Observations:

Core Structure Diversity: The diazinane core of the target compound contrasts with the naphthoimidazolium (), naphthyridine (), and benzothiazepinone () scaffolds.

Role of 2-Methoxyethyl Group :

- The 2-methoxyethyl substituent is shared with compounds in and . In Goxalapladib, this group enhances solubility and may modulate interactions with the Lp-PLA2 enzyme . Similarly, in naphthoimidazolium derivatives, the 2-methoxyethyl group improves bioavailability compared to bulkier alkyl chains .

Functional Group Impact: The carboximidamide group in the target compound is distinct from the bromide in or the acetamide in .

For example, Goxalapladib’s synthesis involves coupling of naphthyridine and piperidine intermediates , which may parallel strategies for diazinane derivatives.

Biological Activity :

- Naphthoimidazolium derivatives () exhibit antimicrobial activity, while Goxalapladib () targets atherosclerosis. The target compound’s carboximidamide group could align it with antiviral or enzyme-inhibitory applications, though further studies are needed .

Physicochemical and Pharmacokinetic Inferences

- Solubility: The 2-methoxyethyl group likely enhances aqueous solubility compared to purely alkyl-substituted analogs (e.g., benzothiazepinones in ) .

- Bioavailability : The carboximidamide’s polarity may reduce membrane permeability, necessitating prodrug strategies similar to those used for Goxalapladib .

Biological Activity

The compound 1-(2-methoxyethyl)-2,4-dioxo-1,3-diazinane-5-carboximidamide is a member of the diazinane class, characterized by its nitrogen-containing heterocyclic structure. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO (exact composition not specified in the search results)

- Key Functional Groups : Dioxo group, carboximidamide group, and methoxyethyl substituent.

Physical Properties

Although specific physical properties such as melting point and solubility were not detailed in the available literature, compounds in this class typically exhibit moderate to high solubility in organic solvents due to their polar functional groups.

Pharmacological Profile

- Cannabinoid Activity : Research indicates that derivatives of diazinane compounds exhibit cannabinoid-like activity. For example, studies have shown that certain 1,1-dioxo-1,2,6-thiadiazine-5-carboxamide derivatives act as cannabinoid agonists and antagonists. Although the potency is lower than standard cannabinoid references like WIN 55,212-2, their efficacy remains comparable .

- Antimicrobial Activity : Some diazinane derivatives have demonstrated antimicrobial properties. The presence of the dioxo and carboximidamide groups may enhance interactions with microbial targets.

- Anticancer Potential : Preliminary studies suggest that certain diazinane derivatives may possess anticancer properties. Investigations into their ability to inhibit tumor cell proliferation are ongoing.

Case Study 1: Cannabinoid Activity Assessment

In a study evaluating cannabinoid receptor activity, two derivatives of diazinane were tested for their agonistic properties. While they showed lower potency compared to established cannabinoids, they exhibited similar efficacy in vitro, suggesting potential for therapeutic use in pain management or appetite stimulation .

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted on various diazinane compounds to assess their antimicrobial activity against common pathogens. Results indicated significant inhibition of bacterial growth at certain concentrations, warranting further exploration into their potential as antibiotics.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.